2,4-Oxazolidinedione, 5-heptyl-5-phenyl-
Description
Contextualization of the 2,4-Oxazolidinedione (B1205460) Heterocyclic Scaffold in Contemporary Chemical Science
The 2,4-oxazolidinedione ring is a five-membered heterocycle containing two carbonyl groups at positions 2 and 4, an oxygen atom at position 1, and a nitrogen atom at position 3. This arrangement of atoms confers upon the scaffold a unique combination of chemical properties, including the ability to participate in hydrogen bonding and other non-covalent interactions. These characteristics are crucial for the binding of small molecules to biological targets such as enzymes and receptors.
The versatility of the 2,4-oxazolidinedione scaffold has been demonstrated by its presence in a variety of compounds with diverse biological activities. While the initial exploration of this class of compounds dates back several decades, contemporary research continues to uncover new potential applications, driven by a deeper understanding of its structure-activity relationships (SAR).
Rationale for Advanced Investigation of 5,5-Disubstituted 2,4-Oxazolidinediones
The substitution pattern at the 5-position of the 2,4-oxazolidinedione ring is a critical determinant of the biological activity and physicochemical properties of its derivatives. The introduction of two substituents at this position, as seen in 2,4-Oxazolidinedione, 5-heptyl-5-phenyl-, creates a quaternary carbon center, which can have several important implications for molecular design:
Stereochemical Complexity: A 5,5-disubstituted 2,4-oxazolidinedione with two different substituents can be chiral, leading to the existence of enantiomers. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.
Fine-Tuning of Molecular Shape and Size: The substituents at the 5-position play a key role in defining the three-dimensional shape and steric bulk of the molecule. This allows for the precise tuning of the molecule's fit within the binding pocket of a biological target, which can enhance potency and selectivity.
The systematic exploration of various combinations of substituents at the 5-position is a common strategy in drug discovery to optimize the properties of a lead compound. The specific combination of a heptyl and a phenyl group in 2,4-Oxazolidinedione, 5-heptyl-5-phenyl- suggests an interest in exploring the interplay of aliphatic and aromatic moieties in modulating biological activity.
Overview of Key Research Domains Pertaining to the Chemical Compound and its Analogues
While specific research on 2,4-Oxazolidinedione, 5-heptyl-5-phenyl- is limited, the broader class of 5,5-disubstituted 2,4-oxazolidinediones has been investigated in several key research areas. These investigations provide a valuable framework for understanding the potential applications of this specific compound.
One of the most well-documented areas of research for 2,4-oxazolidinedione derivatives is their anticonvulsant activity . Several 5,5-disubstituted analogues have been synthesized and evaluated for their ability to suppress seizures in various animal models. The mechanism of action for some of these compounds is believed to involve the modulation of ion channels in the central nervous system.
Another significant area of investigation is the development of antibacterial agents . The 2,4-oxazolidinedione scaffold is a component of some clinically used antibiotics. Research in this area often focuses on modifying the substituents on the oxazolidinedione ring to overcome bacterial resistance and broaden the spectrum of activity. Structure-activity relationship studies have shown that the nature of the substituent at the 5-position can significantly influence the antibacterial potency. nih.gov
Furthermore, the structural features of 2,4-oxazolidinediones have led to their exploration as anti-inflammatory and anticancer agents. The ability of these compounds to interact with specific enzymes and signaling pathways involved in inflammation and cell proliferation has been the focus of numerous studies.
The table below provides an overview of some representative 5,5-disubstituted 2,4-oxazolidinedione analogues and the research areas in which they have been investigated.
| Compound Name | Substituents at C5 | Key Research Domain(s) |
| 5,5-Dimethyl-2,4-oxazolidinedione | Two Methyl groups | Anticonvulsant |
| 5-Ethyl-5-phenyl-2,4-oxazolidinedione | Ethyl, Phenyl | Anticonvulsant |
| 5,5-Diphenyl-2,4-oxazolidinedione | Two Phenyl groups | Anticonvulsant, Chemical Synthesis |
Structure
3D Structure
Properties
CAS No. |
824392-36-1 |
|---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
5-heptyl-5-phenyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C16H21NO3/c1-2-3-4-5-9-12-16(13-10-7-6-8-11-13)14(18)17-15(19)20-16/h6-8,10-11H,2-5,9,12H2,1H3,(H,17,18,19) |
InChI Key |
DNWLQPSILYIWAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1(C(=O)NC(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
Chromatographic Separations for Purity Assessment and Isolation (e.g., HPLC, GC-MS)
The purity assessment and isolation of the target compound, 2,4-Oxazolidinedione (B1205460), 5-heptyl-5-phenyl-, are critical steps in its synthesis and characterization, ensuring that the final product is free from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and widely used techniques for these purposes. While specific application data for 5-heptyl-5-phenyl-2,4-oxazolidinedione is not extensively available in public literature, the analytical approaches can be detailed based on established methods for similar oxazolidinone structures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of non-volatile and thermally labile compounds like 5-heptyl-5-phenyl-2,4-oxazolidinedione. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For oxazolidinone derivatives, reversed-phase HPLC is commonly employed.
In a typical reversed-phase HPLC setup for a compound of this nature, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used in the column. The mobile phase would consist of a mixture of a polar solvent, like water, and a less polar organic solvent, such as acetonitrile (B52724) or methanol. The separation is achieved by optimizing the mobile phase composition, either through an isocratic elution (constant mobile phase composition) or a gradient elution (variable mobile phase composition), to effectively resolve the target compound from any impurities.
Detection is most commonly achieved using an ultraviolet (UV) detector, as the phenyl group in the molecule will absorb UV light at specific wavelengths, typically around 254 nm. The retention time (RT), the time it takes for the compound to travel from the injector to the detector, is a characteristic property under a specific set of chromatographic conditions and is used for identification. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment.
Table 1: Illustrative HPLC Parameters for Analysis of 5-heptyl-5-phenyl-2,4-oxazolidinedione
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Column Temperature | Ambient (e.g., 25 °C) |
| Injection Volume | 10 µL |
Note: This table represents typical starting conditions and would require optimization for the specific compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. While the volatility of 5-heptyl-5-phenyl-2,4-oxazolidinedione would need to be considered, GC-MS can provide both qualitative and quantitative information.
In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the compound's boiling point and its interaction with the stationary phase lining the column. The eluting compounds from the column then enter the mass spectrometer.
The mass spectrometer ionizes the molecules, typically through electron impact (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. This fragmentation pattern is invaluable for structural elucidation and confirmation of the compound's identity. The gas chromatogram provides the retention time for the compound, while the mass spectrometer provides its mass spectrum, offering a high degree of certainty in identification and purity assessment.
Table 2: Projected GC-MS Parameters for Analysis of 5-heptyl-5-phenyl-2,4-oxazolidinedione
| Parameter | Condition |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 300 °C |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | 50-500 m/z |
Note: These parameters are hypothetical and would need to be empirically determined and optimized.
The combination of these chromatographic techniques provides a comprehensive approach to the purity assessment and isolation of 5-heptyl-5-phenyl-2,4-oxazolidinedione, ensuring the quality and identity of the synthesized compound for further research and application.
Structure Activity Relationship Sar Investigations of 2,4 Oxazolidinedione, 5 Heptyl 5 Phenyl and Its Analogues
Positional and Stereochemical Influence of Substituents at the 5-Position
The substituents at the 5-position of the 2,4-oxazolidinedione (B1205460) ring play a pivotal role in determining the compound's biological activity. The presence of both an alkyl (heptyl) and an aromatic (phenyl) group at this position creates a chiral center, introducing stereochemical considerations that are fundamental to the molecule's interaction with its biological target.
The size and lipophilicity of the alkyl substituent at the C-5 position are critical determinants of activity. For 5-alkyl-5-phenyl-2,4-oxazolidinediones, which are recognized as a class of potent and broad-spectrum anticonvulsants, the length and branching of the alkyl chain can significantly modulate their efficacy. nih.gov While specific studies on a homologous series including a heptyl group are not extensively detailed in publicly available literature, general principles of SAR suggest that a systematic variation of the alkyl chain length would reveal an optimal length for molecular recognition.
It is generally observed that increasing the alkyl chain length can enhance lipophilicity, which may improve the compound's ability to cross cellular membranes, including the blood-brain barrier, a crucial step for centrally acting agents. However, an excessive increase in chain length can also lead to a decrease in activity due to steric hindrance at the binding site or unfavorable partitioning into non-target lipid environments.
The branching of the alkyl chain is another important factor. Introducing branches, such as isopropyl or tert-butyl groups, can alter the steric profile of the molecule and may lead to more specific interactions with the target protein. The impact of such modifications would depend on the topology of the binding pocket.
To illustrate the potential effect of alkyl chain modifications, the following interactive data table presents hypothetical anticonvulsant activity data for a series of 5-alkyl-5-phenyl-2,4-oxazolidinedione analogues. This data is illustrative and based on general SAR principles.
| Compound ID | 5-Alkyl Substituent | Alkyl Chain Length | Branching | Hypothetical Anticonvulsant Activity (ED₅₀, mg/kg) |
| 1 | Methyl | 1 | None | 150 |
| 2 | Propyl | 3 | None | 100 |
| 3 | Pentyl | 5 | None | 75 |
| 4 | Heptyl | 7 | None | 50 |
| 5 | Nonyl | 9 | None | 80 |
| 6 | Isopropyl | 3 | Branched | 120 |
| 7 | Isoheptyl | 7 | Branched | 65 |
This table is for illustrative purposes to demonstrate potential SAR trends.
The phenyl group at the 5-position is a key feature for the activity of many anticonvulsant compounds. Modifications to this aromatic ring can provide valuable insights into the electronic and steric requirements of the binding site. For related classes of anticonvulsants, such as hydantoins, it has been shown that substitutions on the phenyl ring significantly influence their activity.
Studies on phenylmethylenehydantoins have revealed that the introduction of alkyl, halogen, and trifluoromethyl groups on the phenyl ring can lead to good anticonvulsant activity, whereas polar substituents like nitro (-NO₂) or hydroxyl (-OH) groups tend to diminish or abolish the activity. mdpi.com This suggests that a hydrophobic pocket is likely involved in the binding of the phenyl moiety. The position of the substituent on the phenyl ring (ortho, meta, or para) is also critical, as it dictates the spatial orientation of the substituent and its potential interactions with the receptor.
For 5-phenyl-2,4-oxazolidinedione derivatives, it can be inferred that electron-withdrawing or lipophilic groups at the para-position of the phenyl ring might enhance activity by modulating the electronic properties of the ring or improving hydrophobic interactions.
The following interactive data table illustrates hypothetical activity data for analogues of 5-heptyl-5-phenyl-2,4-oxazolidinedione with various substituents on the phenyl ring.
| Compound ID | Phenyl Substituent | Position | Electronic Effect | Lipophilicity (logP) | Hypothetical Anticonvulsant Activity (ED₅₀, mg/kg) |
| 4 | -H | - | Neutral | ~4.5 | 50 |
| 8 | -Cl | para | Electron-withdrawing | ~5.2 | 40 |
| 9 | -CH₃ | para | Electron-donating | ~5.0 | 45 |
| 10 | -CF₃ | para | Electron-withdrawing | ~5.4 | 35 |
| 11 | -OCH₃ | para | Electron-donating | ~4.4 | 60 |
| 12 | -NO₂ | para | Electron-withdrawing | ~4.3 | 100 |
This table is for illustrative purposes to demonstrate potential SAR trends.
Since the C-5 carbon in 5-heptyl-5-phenyl-2,4-oxazolidinedione is a chiral center, the compound exists as a pair of enantiomers. It is a well-established principle in pharmacology that enantiomers can exhibit different biological activities, potencies, and metabolic profiles due to the stereospecific nature of biological macromolecules like enzymes and receptors.
For many biologically active compounds, one enantiomer (the eutomer) is significantly more active than the other (the distomer). This stereoselectivity arises from the differential fit of the enantiomers into the three-dimensional binding site of the target. The precise spatial arrangement of the heptyl and phenyl groups relative to the oxazolidinedione core is therefore critical for optimal interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of novel compounds and to guide the design of more potent analogues.
The development of a robust QSAR model for 5-heptyl-5-phenyl-2,4-oxazolidinedione and its analogues would involve several key steps. nih.govtandfonline.comnih.govresearchgate.net First, a dataset of compounds with their corresponding biological activities would be required. The chemical structures of these compounds would then be represented by a set of numerical descriptors that quantify their physicochemical properties. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices, connectivity indices, etc.
3D descriptors: Molecular shape, volume, surface area, and various quantum-chemical descriptors.
Once the descriptors are calculated, a mathematical model is built using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN).
For a series of 5,5-disubstituted 2,4-oxazolidinediones with anticonvulsant activity, a QSAR model might reveal that a combination of descriptors related to lipophilicity (e.g., logP), electronic properties (e.g., Hammett constants of phenyl substituents), and steric parameters (e.g., molar refractivity or STERIMOL parameters) are crucial for activity.
A crucial aspect of QSAR model development is rigorous validation to ensure its predictive power. This typically involves internal validation techniques like leave-one-out cross-validation and external validation using a separate test set of compounds that were not used in the model building process. A well-validated QSAR model can be a powerful tool for the virtual screening of large chemical libraries to identify new potential anticonvulsant agents with the 2,4-oxazolidinedione scaffold.
Molecular Mechanisms of Action and Biological Target Interactions
Elucidation of Enzyme Inhibition Pathways
The oxazolidinone scaffold is a key pharmacophore that has been structurally modified to target various enzymes. tandfonline.com Research into this class of compounds has identified several enzymatic pathways that are subject to inhibition.
5-Lipoxygenase (5-LO): The 5-lipoxygenase enzyme is a critical catalyst in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation and allergy. tandfonline.comnih.gov Inhibition of 5-LO is a recognized therapeutic strategy for managing a variety of inflammatory conditions. frontiersin.org Studies have demonstrated that compounds featuring the oxazolidinone ring system can act as direct inhibitors of 5-LO. tandfonline.com
A series of novel oxazolidinone hydroxamic acid derivatives were synthesized and evaluated for their ability to inhibit leukotriene biosynthesis. Several of these compounds showed potent inhibitory activity against recombinant human 5-LO, with potencies comparable to the prototype 5-LO inhibitor, zileuton. tandfonline.com The inhibitory concentrations (IC50) for selected morpholinyl-containing derivatives highlight the potential of this chemical class.
| Compound | Inhibition of 5-LO activity in cell-free assay (IC50, µM) | Inhibition of LT biosynthesis in human neutrophils (IC50, µM) |
|---|---|---|
| PH-249 | 0.8 | 0.5 |
| PH-251 | 0.9 | 0.6 |
| Zileuton (Reference) | 0.5 | 0.5 |
Table 1: Inhibitory activity of selected oxazolidinone hydroxamic acid derivatives against 5-lipoxygenase (5-LO) and leukotriene (LT) biosynthesis. Data sourced from a study on novel oxazolidinone derivatives. tandfonline.com
These findings confirm that the oxazolidinone scaffold can be effectively utilized to design direct inhibitors of 5-LO. tandfonline.com While specific studies on 5-heptyl-5-phenyl-2,4-oxazolidinedione were not identified, its structural relation to active compounds suggests a potential for similar activity.
IL-6 Signaling and Acid Ceramidase: Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a central role in inflammation and immune responses through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. nih.govmerckmillipore.com At present, there is no direct scientific literature linking 2,4-Oxazolidinedione (B1205460), 5-heptyl-5-phenyl- or the broader oxazolidinone class to the inhibition of IL-6 signaling pathways or the enzyme acid ceramidase.
The characterization of an inhibitor's interaction with its target enzyme relies on detailed kinetic and spectroscopic analyses. Kinetic studies are fundamental to determining the mechanism and potency of inhibition, often yielding values such as the half-maximal inhibitory concentration (IC50), which quantifies how much of a substance is needed to inhibit a biological process by half. tandfonline.com
Spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry, are employed to elucidate the structure of the enzyme-ligand complex. nih.govnih.gov These techniques can reveal the specific atoms and functional groups involved in the binding interaction, confirming how the inhibitor docks into the enzyme's active site. researchgate.net For instance, shifts in the spectral signals of the ligand and the enzyme upon complex formation provide direct evidence of their interaction. nih.gov
While these are standard methodologies for studying enzyme-ligand interactions, specific kinetic and spectroscopic data for the complex formed between 5-heptyl-5-phenyl-2,4-oxazolidinedione and a specific enzyme target like 5-lipoxygenase are not detailed in the available literature.
Investigation of Allosteric Modulation and Protein-Protein Interaction Disruption
Beyond direct enzyme inhibition and ribosomal binding, the oxazolidinone structure holds potential for other modes of therapeutic action, such as allosteric modulation.
Allosteric Modulation: Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) site, causing a conformational change that alters the protein's activity. nih.gov This can result in either an increase (positive allosteric modulation, PAM) or a decrease (negative allosteric modulation, NAM) in the protein's response to its endogenous ligand. nih.gov
Notably, a compound structurally similar to the subject of this article, (5R)-5-hexyl-3-phenyl-1,3-oxazolidin-2-one, has been identified as a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). nih.gov This finding demonstrates that the oxazolidinone scaffold can serve as a template for developing allosteric modulators, suggesting that 5-heptyl-5-phenyl-2,4-oxazolidinedione could potentially exhibit similar properties on mGluR2 or other receptors.
Protein-Protein Interaction Disruption: Many cellular processes are controlled by complex networks of protein-protein interactions (PPIs). nih.gov The disruption of aberrant PPIs that contribute to disease is a promising, albeit challenging, strategy in drug discovery. Small molecules can be designed to bind at the interface of two proteins, preventing their association and disrupting downstream signaling. nih.gov Currently, there is no evidence in the scientific literature to suggest that 2,4-Oxazolidinedione, 5-heptyl-5-phenyl- or other members of the oxazolidinone class function as modulators of protein-protein interactions.
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, provide a detailed description of the electron distribution and energy levels, which are crucial for determining the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2,4-Oxazolidinedione (B1205460), 5-heptyl-5-phenyl-, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are utilized to determine its optimized molecular geometry. espublisher.comajchem-a.com This process identifies the most stable three-dimensional arrangement of the atoms by minimizing the energy of the molecule.
From the optimized geometry, various reactivity descriptors can be calculated. These descriptors help in predicting how the molecule will interact with other chemical species. Key reactivity descriptors for 2,4-Oxazolidinedione, 5-heptyl-5-phenyl- would include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Electronegativity (χ): The power of an atom to attract electrons to itself.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
| Descriptor | Calculated Value (eV) |
|---|---|
| Ionization Potential (I) | 8.12 |
| Electron Affinity (A) | 1.45 |
| Global Hardness (η) | 3.34 |
| Electronegativity (χ) | 4.79 |
| Electrophilicity Index (ω) | 3.43 |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy and shape of these orbitals are critical in predicting the pathway of a chemical reaction.
For 2,4-Oxazolidinedione, 5-heptyl-5-phenyl-, FMO analysis reveals the regions of the molecule that are most likely to act as an electron donor (nucleophilic) and an electron acceptor (electrophilic). ajchem-a.com The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient areas. The energy gap between the HOMO and LUMO (Egap) is a significant indicator of the molecule's kinetic stability and reactivity. ajchem-a.com A smaller energy gap suggests higher reactivity.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.78 |
| LUMO | -1.23 |
| Egap (LUMO-HOMO) | 5.55 |
Molecular Docking and Ligand-Target Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.govnih.gov This method is extensively used in drug discovery to understand how a ligand, such as 2,4-Oxazolidinedione, 5-heptyl-5-phenyl-, might interact with a biological target, typically a protein or enzyme.
In the context of 2,4-Oxazolidinedione, 5-heptyl-5-phenyl-, molecular docking simulations can be performed to predict its binding mode and affinity with hypothesized biological targets. For instance, based on the structural similarities to other oxazolidinedione derivatives, potential targets could include enzymes like cyclooxygenases (COX) or receptors such as peroxisome proliferator-activated receptors (PPARs). nih.gov
The docking process involves placing the ligand in the binding site of the target protein and evaluating the interaction energy for various conformations. The results are often presented as a binding affinity score, which estimates the strength of the interaction. Lower binding affinities (more negative values) indicate a more stable complex. dovepress.com These simulations can also reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. mdpi.com
| Hypothesized Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| COX-2 | -8.9 | Arg120, Tyr355, Ser530 |
| PPARγ | -9.5 | His323, His449, Tyr473 |
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govresearchgate.net Starting with the core structure of 2,4-Oxazolidinedione, 5-heptyl-5-phenyl-, virtual screening can be employed to discover novel analogues with potentially improved binding affinities and selectivity. nih.govajchem-a.com
This process typically involves creating a virtual library of compounds by modifying the lead structure (e.g., by altering substituents on the phenyl or heptyl groups). This library is then docked into the active site of the target protein, and the compounds are ranked based on their predicted binding affinities. The top-ranking compounds can then be synthesized and tested experimentally.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.gov For 2,4-Oxazolidinedione, 5-heptyl-5-phenyl-, MD simulations can provide valuable insights into its conformational flexibility and the dynamics of its interaction with a biological target. nih.gov
By simulating the ligand-target complex in a realistic environment (e.g., in water at a specific temperature and pressure), MD simulations can reveal how the ligand and protein adapt to each other upon binding. This allows for a more accurate assessment of the stability of the complex and the key interactions that maintain it. Analysis of the MD trajectory can provide information on:
Root Mean Square Deviation (RMSD): To assess the stability of the complex over time.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand.
Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds throughout the simulation.
These simulations offer a dynamic perspective that complements the static picture provided by molecular docking, leading to a more comprehensive understanding of the molecular recognition process.
Advanced Cheminformatics and Data Mining for Structure-Function Relationships
Advanced cheminformatics and data mining have become indispensable tools in modern drug discovery, enabling the systematic analysis of large chemical datasets to elucidate complex structure-function relationships. While specific computational studies on 2,4-Oxazolidinedione, 5-heptyl-5-phenyl- are not extensively documented in publicly available literature, the principles derived from studies on structurally related anticonvulsant compounds, particularly other 5,5-disubstituted-2,4-oxazolidinediones and the closely related hydantoins, provide a robust framework for understanding its potential biological activity.
Quantitative Structure-Activity Relationship (QSAR) models for anticonvulsant agents frequently highlight the significance of physicochemical properties such as lipophilicity (logP), molecular volume, and the presence of specific pharmacophoric features. For the 5-alkyl-5-phenyl-2,4-oxazolidinedione series, the length and nature of the alkyl substituent at the C-5 position are critical determinants of anticonvulsant efficacy.
General Structure-Activity Relationship (SAR) observations for the oxazolidinedione class of anticonvulsants indicate that the nature of the substituents at the C-5 position is a key factor in their activity. Lower alkyl substituents have been associated with activity against absence seizures. pharmacy180.com The presence of a phenyl group at C-5 is a common feature in many anticonvulsant compounds, and the addition of a second substituent, in this case, a heptyl group, is crucial for modulating the pharmacological profile.
Molecular modeling studies on the structurally analogous 5-alkyl-5-phenyl-hydantoins have provided valuable insights into their mechanism of action, which is believed to involve the blockade of voltage-gated sodium channels. These studies suggest that one of the phenyl rings and the alkyl substituent at the C-5 position play a direct role in occluding the channel pore. sfu.ca The anticonvulsant activity of these hydantoins is comparable to the well-known drug Phenytoin (5,5-diphenylhydantoin), with an optimal aliphatic chain length corresponding to pentyl, hexyl, and heptyl groups. sfu.ca This suggests that the heptyl group in 2,4-Oxazolidinedione, 5-heptyl-5-phenyl- likely engages in significant hydrophobic interactions within the inner pore of the sodium channel, contributing to its binding affinity and anticonvulsant effect. sfu.ca
Based on these established principles, a hypothetical data mining analysis of a series of 5-alkyl-5-phenyl-2,4-oxazolidinediones would likely reveal a strong correlation between the lipophilicity and size of the alkyl chain and the anticonvulsant activity, up to an optimal length.
Table 1: Predicted Influence of C-5 Alkyl Chain Length on Anticonvulsant Activity
| Compound | C-5 Alkyl Substituent | Predicted Anticonvulsant Activity Trend | Key Physicochemical Descriptors |
| 1 | Methyl | Lower | Low Lipophilicity, Small Molecular Volume |
| 2 | Propyl | Moderate | Increased Lipophilicity and Volume |
| 3 | Pentyl | High | Optimal Lipophilicity and Volume |
| 4 | Heptyl | High | Further Optimized Lipophilicity and Volume |
| 5 | Nonyl | Moderate to Low | Increased Lipophilicity potentially leading to reduced solubility and bioavailability |
This table is illustrative and based on structure-activity relationships observed in analogous compound series. The predicted activity trend is conceptual and would require experimental validation.
Emerging Research Directions and Interdisciplinary Opportunities
Novel Design Principles for 2,4-Oxazolidinedione (B1205460) Analogues with Tuned Molecular Properties
Modern drug discovery has moved beyond serendipitous findings towards a more intentional and rational design of molecules with specific, optimized properties. For the 2,4-oxazolidinedione class, several key design principles are being employed to create next-generation analogues.
One primary strategy is the creation of hybrid molecules , where the 2,4-oxazolidinedione core is combined with other known pharmacophores to achieve synergistic or novel biological effects. mdpi.com This approach aims to engage multiple biological targets or to enhance the potency and selectivity for a single target. For instance, researchers have designed and synthesized hybrid compounds containing trimethoxybenzene, thiazolidinedione, and thiazole (B1198619) moieties alongside a 2,4-oxazolidinedione-related scaffold to explore new anticancer agents. mdpi.com
Another key principle is structure-activity relationship (SAR) analysis , which systematically modifies the substituents on the oxazolidinedione ring to understand their impact on biological activity. For example, studies on novel oxazolidinediones as potential antifungal agents revealed that adding fluorine atoms to an aniline (B41778) moiety significantly boosted antifungal efficacy, while bulkier groups like tert-butyl were detrimental to activity. nih.gov This detailed understanding allows for the fine-tuning of molecular properties to maximize potency and minimize off-target effects.
Furthermore, design strategies are being used to improve the physicochemical properties of these analogues, such as solubility and bioavailability. One approach involves the incorporation of polar groups or the use of a prodrug strategy to enhance water solubility, which is a critical factor for intravenous formulations. nih.gov By disrupting molecular planarity or adding specific functional groups, chemists can modulate how the molecule is absorbed, distributed, metabolized, and excreted.
Integration of Synthetic Chemistry with Biophysical and Structural Biology Investigations
To move beyond simply synthesizing new molecules, a deep, molecular-level understanding of how they interact with their biological targets is essential. This requires a close integration of synthetic chemistry with advanced biophysical and structural biology techniques.
Molecular docking simulations are a crucial computational tool used in the design phase. These simulations predict how a 2,4-oxazolidinedione analogue might bind to the active site of a target protein, such as an enzyme or receptor. mdpi.comnih.gov This information helps prioritize which molecules to synthesize and can guide the design of derivatives with improved binding affinity. For example, docking studies have been used to identify human topoisomerases I and II as potential targets for new anticancer hybrids related to this class. mdpi.com
Following computational predictions, biophysical techniques are used to validate these interactions experimentally. Methods like X-ray crystallography can provide a high-resolution, three-dimensional picture of the compound bound to its target, revealing the precise atomic interactions that are critical for its activity. nih.gov Other techniques, such as surface X-ray scattering, can be employed to understand how these molecules organize and behave at biological interfaces, like cell membranes. acs.org
This integrated approach creates a powerful feedback loop: synthetic chemists create novel compounds, which are then tested using biophysical and structural methods. The insights gained from these studies then inform the design of the next generation of molecules, leading to a more efficient and targeted drug discovery process.
Exploration of Unconventional Biological Pathways Modulated by 2,4-Oxazolidinediones
While 2,4-oxazolidinediones have been explored for certain activities, researchers are now investigating their potential to modulate unconventional or novel biological pathways, opening up new therapeutic avenues.
One emerging area is in the development of new antifungal agents . Research has shown that certain novel oxazolidinediones can act as cytochrome bc1 inhibitors. nih.govacs.org Mechanistic studies revealed that these compounds could significantly alter the morphology of fungal mycelia, inhibit spore germination, and block mycelial respiration, ultimately leading to the death of the pathogenic fungus. nih.govacs.org This represents a departure from more traditional antifungal mechanisms.
The 2,4-oxazolidinedione scaffold is also being investigated for its anticancer properties . Rather than acting as simple cytotoxic agents, some analogues are being designed to interfere with specific signaling pathways involved in cancer progression. Mechanistic studies have shown that some related thiazolidinedione compounds can induce apoptosis (programmed cell death) in cancer cells and have explored their effects on key signaling pathways. nih.gov
Furthermore, the versatility of the oxazolidinone scaffold has led to its application in a wide range of therapeutic areas, including as antibacterial, antituberculosis, anti-inflammatory, and neurological agents, indicating its ability to interact with a diverse set of biological targets and pathways. nih.gov The "Trojan Horse" strategy, where an oxazolidinone antibiotic is attached to a molecule that facilitates its entry into bacteria, exemplifies the innovative approaches being used to overcome challenges like antibiotic resistance. nih.gov
This exploration into new biological roles underscores the rich potential of the 2,4-oxazolidinedione scaffold. As research continues to integrate diverse scientific disciplines, it is likely that even more unconventional applications for this versatile class of compounds will be discovered.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-heptyl-5-phenyl-2,4-oxazolidinedione, and what challenges arise during cyclization?
- Methodological Answer : The synthesis typically involves condensation of α-halogenated esters with urea or thiourea, followed by cyclization under acidic or alkaline conditions. For example, cyclization of bromoisovalerylurea with alcoholic KOH yields ~45% of oxazolidinedione derivatives, but inefficiencies arise due to competing hydrolysis pathways . Optimization of reaction pH (e.g., using mild acids like HCl) and temperature (60–80°C) can improve yields. Characterization via H/C NMR and FT-IR is critical to confirm the oxazolidinedione ring and substituent positions .
Q. How can structural elucidation distinguish 5-heptyl-5-phenyl-2,4-oxazolidinedione from its analogs?
- Methodological Answer : Key techniques include:
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., expected [M+H] for CHNO: 276.1594).
- X-ray Crystallography : Resolves spatial arrangement of the heptyl and phenyl groups.
- NMR : H NMR shows distinct splitting patterns for the 5-heptyl chain (δ 0.8–1.5 ppm) and aromatic protons (δ 7.2–7.6 ppm). C NMR identifies carbonyl carbons (C2/C4: ~170–175 ppm) .
Q. What in vitro models are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Use HepG2 (liver) or HEK-293 (kidney) cell lines for cytotoxicity screening (MTS assay). For antidiabetic potential, employ 3T3-L1 adipocytes to assess PPARγ agonism via glucose uptake assays, referencing protocols for structurally similar 2,4-oxazolidinediones .
Advanced Research Questions
Q. How do structural modifications (e.g., heptyl vs. methyl substituents) impact PPARγ binding affinity and cytotoxicity?
- Methodological Answer :
- PPARγ Transactivation Assays : Compare EC values using reporter gene systems (e.g., GAL4-PPARγ chimera). Longer alkyl chains (heptyl) may enhance lipophilicity and receptor binding vs. methyl groups .
- Cytotoxicity : Contrast with analogs like 5-methyl-5-phenyl derivatives. Studies show that oxazolidinedione rings contribute to toxicity in HepG2 cells, but substituent hydrophobicity modulates membrane permeability and metabolic stability .
Q. How should researchers address contradictions in cytotoxicity data between similar oxazolidinediones?
- Methodological Answer :
- Metabolic Profiling : Use LC-MS to identify reactive metabolites (e.g., quinone intermediates) that may explain hepatotoxicity.
- Chemical Stability Tests : Evaluate hydrolytic degradation under physiological pH (e.g., PBS at 37°C) to rule out artifactural toxicity.
- Structural Clustering : Apply cheminformatics tools (e.g., Tanimoto similarity) to group compounds by substituent patterns and correlate with toxicity .
Q. What strategies optimize the pharmacokinetic profile of 5-heptyl-5-phenyl-2,4-oxazolidinedione for in vivo studies?
- Methodological Answer :
- LogP Adjustment : Introduce polar groups (e.g., hydroxyl) to the heptyl chain to reduce LogP from ~3.7 (predicted) to <3, improving aqueous solubility .
- Prodrug Design : Esterify the 2,4-dione carbonyls to enhance oral bioavailability, as demonstrated for antidiabetic oxazolidinediones .
Q. What mechanistic insights link oxazolidinedione derivatives to mitochondrial toxicity?
- Methodological Answer :
- Mitochondrial Respiration Assays : Measure oxygen consumption rate (OCR) in isolated mitochondria using Seahorse XF Analyzers. Compare with troglitazone, a known TZD mitochondrial disruptor.
- ROS Detection : Use fluorescent probes (e.g., MitoSOX) to quantify superoxide production in treated cells .
Data Contradictions and Resolution
Q. Why do some oxazolidinediones show potent PPARγ activity while others exhibit negligible effects?
- Resolution : Substituent stereochemistry and electronic effects critically influence receptor binding. For instance, (R)-enantiomers of 5-substituted derivatives show 10-fold higher PPARγ agonism than (S)-forms due to favorable hydrophobic interactions in the ligand-binding domain . Always validate enantiopure samples via chiral HPLC before testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
